molecular formula C10H10N2O2S B076198 N-(quinolin-8-yl)methanesulfonamide CAS No. 10374-76-2

N-(quinolin-8-yl)methanesulfonamide

Cat. No. B076198
CAS RN: 10374-76-2
M. Wt: 222.27 g/mol
InChI Key: XYEPUTZVZYUENX-UHFFFAOYSA-N
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Description

“N-(quinolin-8-yl)methanesulfonamide” belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .


Physical And Chemical Properties Analysis

“N-(quinolin-8-yl)methanesulfonamide” has a molecular weight of 222.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 67.4 Ų .

Scientific Research Applications

  • Metal Mediated Inhibition : N-(quinolin-8-yl)methanesulfonamide has been identified as a potent methionine aminopeptidase (MetAP) inhibitor. It shows different inhibitory potencies on various metal forms of Escherichia coli MetAP, with the inhibition dependent on metal concentration (Huang et al., 2006).

  • Antitumor Activity : In the context of antitumor activity, it has been noted that the replacement of certain moieties in analogous compounds drastically reduced both their anticancer activity and their propensity to intercalate into double-stranded DNA (Chilin et al., 2009).

  • Remote Sulfonylation : A study demonstrated the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting an environmentally friendly approach with less unpleasant odor compared to previous methods (Xia et al., 2016).

  • Corrosion Inhibition Properties : This compound also exhibits promising applications in corrosion inhibition, particularly for mild steel in acidic media. It shows characteristics of mixed-type inhibitors and forms a protective film on the steel surface (Olasunkanmi et al., 2016).

  • Synthesis of N-(quinolin-2-yl)sulfonamides : An efficient method for synthesizing N-(quinolin-2-yl)sulfonamides has been developed, involving the intermolecular amidation of quinoline N-oxides with sulfonamides (Yu et al., 2017).

  • Leishmanicidal and Trypanocidal Activities : N-quinolin-8-yl-arylsulfonamides have been found to be selective for Leishmania spp. promastigote and amastigote forms, demonstrating potent leishmanicidal and trypanocidal activities (da Silva et al., 2007).

  • DNA Interaction and Nuclease Activity : The compound has been studied for its interaction with DNA and hydrogen peroxide, revealing insights into its structure and potential applications in biochemistry (Macías et al., 2002).

  • Mn(II) Complexes with Sulfonamides : Mn(II) complexes with sulfonamides derived from 8-aminoquinoline have been studied for their interaction with DNA and nuclease activity, demonstrating significant biological activities (Macías et al., 2012).

  • Interaction Studies in Solutions : The compound's interaction in solutions, particularly with methyl acetate, has been studied using volumetric and acoustic properties, providing insights into its behavior in different conditions (Raphael et al., 2015).

  • Antiprotozoal Activity of Zinc and Copper Complexes : N-quinolin-8-yl-arylsulfonamides and their copper and zinc complexes have been synthesized and shown to have significant antiprotozoal activity, highlighting their potential in medicinal chemistry (Silva et al., 2010).

  • Nuclease Activity of Copper(II) Complexes : Copper(II) complexes with this compound exhibit photoinduced and self-activated nuclease activity, demonstrating DNA and bovine serum albumin binding (Pascual-Álvarez et al., 2016).

Mechanism of Action

“N-(quinolin-8-yl)methanesulfonamide” has been identified as a potent methionine aminopeptidase (MetAP) inhibitor . The operative mechanism depends on the type of oxidized reaction center and the oxidant nature .

properties

IUPAC Name

N-quinolin-8-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEPUTZVZYUENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146038
Record name 8-(Methylsulfonylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10374-76-2
Record name 8-(Methylsulfonylamino)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Methylsulfonylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(quinolin-8-yl)methanesulfonamide was synthesized as previously described. 2N-(quinolin-8-yl)methanesulfonamide (0.08 g, 0.34 mmol), was reacted with 4-bromomethylphenyl boronic acid pinacol ester (0.11 g, 0.37 mmol), in the presence of K2CO3 (0.14 g, 1.0 mmol) in 3 mL MeCN in a microwave reactor at 90° C. for 30 min affording B15 in 63% yield (0.09 g, 0.21 mmol). 1H NMR (400 MHz, CDCl3) δ=8.97 (dd, J1=4 Hz, J2=1.6 Hz, 1H), 8.18 (dd, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.74 (dd, J1=8.4 Hz, J2=1.2 Hz, 1H), 7.64 (d, J=8 Hz, 2H), 7.50 (dd, J1=7.2 Hz, J2=1.2 Hz, 1H), 7.46 (dd, J1=8.4 Hz, J2=4.4 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.22 (d, J=8 Hz, 2H), 5.20 (s, 2H), 3.20 (s, 3H), 1.30 (s, 12H). 13C NMR (100 MHz, CDCl3) δ=150.30, 145.18, 140.39, 137.00, 135.36, 135.17, 134.93, 129.74, 129.06, 128.25, 126.75, 121.68, 83.98, 55.08, 40.37, 25.08. ESI-MS(+): m/z 438.96 [M+H]+, 460.97 [M+Na]+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction of 5.0 g (0.0347 mole) of 8-aminoquinoline with 3.97 g (0.0347 mole) of methylsulfonyl chloride was carried out in 10 ml of pyridine at room temperature. After 2 hours from the start of the reaction, the reaction mixture was washed with water, extracted with diethyl ether, purified by column chromatography and concentrated to give 10.32 g (0.032 mole, 92%) of 8-(methylsulfonamido)quinoline. Then, 5.0 g (0.016 mole) of the 8-(methylsulfonamido)quinoline, 3.07 g (0.023 mole) of zinc chloride and 6.98 g (0.069 mole) of triethylamine were suspended in 30 ml of ethanol and allowed to react at room temperature. After 3 hours, the separated yellow powder was filtered, washed with ethanol and purified by column chromatography to give 10.48 g (90.0%) of Compound M as yellow crystals. The maximum PL wavelength of this compound in chloroform was 505 nm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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